molecular formula C8H13NO B13161241 1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one

1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one

Cat. No.: B13161241
M. Wt: 139.19 g/mol
InChI Key: VBXDLKQDNHRZNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one involves several steps. One common synthetic route includes the reaction of cyclobutanone with methylamine under controlled conditions to form the intermediate 1-(methylamino)cyclobutanone. This intermediate is then subjected to a reaction with propargyl bromide to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-[1-(methylamino)cyclobutyl]prop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-3-7(10)8(9-2)5-4-6-8/h3,9H,1,4-6H2,2H3

InChI Key

VBXDLKQDNHRZNK-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC1)C(=O)C=C

Origin of Product

United States

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